4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

Enzyme Kinetics Substrate Specificity Plant Biochemistry

Standard chromogenic substrates for other glycosidases (e.g., pNP-Gal, pNP-Glc) produce false negatives in N-acetyl-β-D-glucosaminidase (NAGase) assays due to active site specificity. This compound is the validated industry standard for NAGase detection. - **Enzymatic hydrolysis** releases 4-nitrophenol (A405nm) - **Kinetic parameters**: Km as low as 0.13 mM; higher Vmax/Km vs. pNP-GalNAc - **Quality**: Free 4-nitrophenol <0.05% ensures low background - **Supply**: Multiple pack sizes, immediate dispatch

Molecular Formula C14H18N2O8
Molecular Weight 342.30 g/mol
CAS No. 3459-18-5
Cat. No. B013778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside
CAS3459-18-5
Synonyms4-nitrophenyl N-acetyl-beta-D-glucosaminide
4-nitrophenyl N-acetylglucosamine
4-nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
4-nitrophenyl-N-acetyl-2-deoxyglucopyranoside
4-nitrophenyl-N-acetyl-2-deoxyglucopyranoside, (alpha)-isomer
4-nitrophenyl-N-acetyl-beta-D-glucopyranoside
4-nitrophenyl-N-acetylglucosamine
NP-GlcNAc
p-nitrophenyl-N-acetyl-beta-D-glucopyranoside
para-nitrophenyl-N-acetyl-beta-D-glucopyranoside
PNP-GlcNAc
pNPGlcNAc
Molecular FormulaC14H18N2O8
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
InChIInChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1
InChIKeyOMRLTNCLYHKQCK-DHGKCCLASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pNP-GlcNAc: Chromogenic Substrate for Glycosidase Research


4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside, also known as 4-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is a synthetic chromogenic substrate . It is specifically designed for the detection and quantification of N-acetyl-β-D-glucosaminidase (NAGase) activity in biochemical assays . Upon enzymatic hydrolysis of the glycosidic bond, it releases 4-nitrophenol, which can be quantitatively measured by its characteristic yellow color and absorbance at 405 nm under alkaline conditions .

Substrate Type
Chromogenic substrate for N-acetyl-β-D-glucosaminidase (NAGase)
Detection
Releases 4-nitrophenol, measurable at 405 nm under alkaline conditions
Assay Context
Supports enzyme kinetics, purity monitoring, and protein recognition studies

Functional Specificity of pNP-GlcNAc


While other chromogenic substrates for glycosidases exist, such as p-nitrophenyl-β-D-galactopyranoside or p-nitrophenyl-α-D-glucopyranoside, they cannot be interchanged with 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside. This is because the latter is specifically recognized by the active site of N-acetyl-β-D-glucosaminidases, which require the N-acetyl group and the specific β-linked glucopyranoside configuration for efficient catalysis [1]. Substituting this compound with an analog of different sugar specificity would result in no or negligible signal in a NAGase assay, leading to false-negative results and a complete failure of the experimental design. The quantitative kinetic evidence below demonstrates why this compound is not merely a generic option but a specific and efficient substrate for its target enzyme class, a characteristic that defines its procurement value.

!
Analogous chromogenic substrates (e.g., pNP-β-D-galactopyranoside) lack the N-acetyl group and β-linked glucopyranoside configuration required for NAGase active-site recognition, and may yield negligible signal.
!
Non-acetylated glucopyranoside analogs show up to 10-fold lower turnover rate with N-acetylglucosamine-binding proteins; direct replacement can misrepresent catalytic activity.
!
Impure lots or those with elevated free 4-nitrophenol may increase background absorbance, requiring lot-specific quality review before assay adoption.

Quantitative Evidence for pNP-GlcNAc


Preferred Substrate for Plant NAGase

In a study characterizing N-acetyl-β-D-glucosaminidase (NAGase) from 'Golden Delicious' apples, 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (pNP-GlcNAc) was directly compared to its galactosamine analog, p-nitrophenyl-N-acetyl-β-D-galactosaminide (pNP-GalNAc). pNP-GlcNAc demonstrated significantly higher catalytic efficiency [1].

Substrate Efficiency vs pNP-GalNAc
Head-to-head
pNP-GlcNAc Vmax/Km: 36.9 nmol min⁻¹ mM⁻¹
vs pNP-GalNAc: 7.1 nmol min⁻¹ mM⁻¹
~5.2‑fold higher efficiency
Supports higher assay sensitivity for plant NAGase characterization.
Apple fruit NAGase; head-to-head kinetic comparison.
Enzyme Kinetics Substrate Specificity Plant Biochemistry

Kinetics with Streptomyces NAGase

A separate study on NAGase purified from the bacterium Streptomyces cerradoensis further quantified the high affinity of this enzyme for pNP-GlcNAc. The kinetic parameters establish a baseline of activity for this specific substrate-enzyme interaction [1].

Microbial NAGase Affinity
Cross-study comparable
Km = 0.13 mM
(Streptomyces cerradoensis)
Indicates high affinity in bacterial NAGase assays.
Optimal pH 5.5, 50 °C; partial purification context.
Microbial Enzyme Kinetic Parameters Actinomycete

Activity with Catalytic Antibodies

In a study of catalytic antibodies (abzymes), pNP-GlcNAc was evaluated as a substrate and compared to p-nitrophenyl β-D-glucopyranoside. The presence of the N-acetyl group on pNP-GlcNAc dramatically alters the enzyme's kinetic parameters [1].

Catalytic Antibody Turnover
Head-to-head
kcat pNP-GlcNAc: 2.0×10⁻² min⁻¹
vs pNP-β-D-glucopyranoside: 2.8×10⁻³ min⁻¹
~10‑fold higher kcat
Highlights critical role of N-acetyl group in catalytic antibody recognition.
Catalytic antibody 4f4f; Km values also differ.
Catalytic Antibody Substrate Specificity Abzyme

Superiority Over Aryl Substrate Analogs

A foundational 1961 study systematically investigated the effect of substituents on the phenyl ring of aryl N-acetyl-β-glucosaminides. The study directly compared ethyl, phenyl, o-nitrophenyl, p-nitrophenyl (pNP-GlcNAc), and p-acetylphenyl analogs [1].

Aryl Analog Ranking
Class-level
p-Nitrophenyl derivative reported as most convenient and sensitive among tested aryl N-acetyl-β-glucosaminides.
Provides historical basis for standard substrate selection.
Qualitative comparison across ethyl, phenyl, o‑nitrophenyl, and p‑acetylphenyl analogs.
Substrate Selection Assay Development Chromogenic Substrate

Purity Specifications for Reproducible Assays

Commercially available 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside is supplied with high purity and low levels of a critical contaminant, ensuring assay reliability. This level of specification is not universally guaranteed for all analogs and is a key differentiator for procurement [1].

Purity Specification
Supplier specification
Purity ≥99.0% (HPLC); low free 4‑nitrophenol content.
Minimizes background interference in chromogenic assays.
Commercial BioChemika grade; verify lot-specific certificate of analysis.
Product Specification Purity Quality Control

Building Block for Functionalized Substrates

The utility of pNP-GlcNAc extends beyond its direct use as a substrate; it serves as a critical starting material for the synthesis of more complex, functionalized substrates. A specific example is its use in preparing a sulfated analog for detecting mucin-desulfating enzymes [1].

Synthetic Precursor Utility
Supporting evidence
Used to prepare sulfated chromogenic substrate (4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sodium sulfate) in six steps.
Enables synthesis of customized substrates for sulfatase activity detection.
Overall yield 26.4%; multi-step carbohydrate chemistry context.
Synthetic Chemistry Chromogenic Substrate Sulfatase Assay

Application Scenarios for pNP-GlcNAc


Kinetic Characterization of Plant and Microbial NAGases

This is the optimal application scenario based on quantitative evidence. Researchers purifying and characterizing new N-acetyl-β-D-glucosaminidases from plant or microbial sources should select pNP-GlcNAc as their substrate of choice. The data show it offers high affinity (Km as low as 0.13 mM [1]) and, where compared, significantly higher catalytic efficiency (Vmax/Km) than alternatives like pNP-GalNAc [2]. Using this substrate will yield the most sensitive and accurate kinetic parameters (Km, Vmax, kcat), essential for understanding enzyme function and for comparative studies.

Routine NAGase Assays for Biomarker Research

For laboratories performing routine NAGase activity assays, such as in clinical urine analysis [1] or for monitoring cellular glycoprotein processing, pNP-GlcNAc is the validated industry standard. Its long history of use [2] and the availability of high-purity commercial preparations with low free 4-nitrophenol content (<0.05%) [3] ensure minimal background and high reproducibility. This leads to consistent, reliable data across different experiments and laboratories, a key requirement for any research that may translate into a diagnostic or screening application.

Assays for N-Acetylglucosamine-Binding Proteins

When the research focus is on proteins that specifically recognize the N-acetylglucosamine moiety, such as catalytic antibodies or lectins, the choice of substrate is critical. Data shows that using a non-acetylated analog like pNP-β-D-glucopyranoside can lead to a dramatic (e.g., 10-fold) reduction in turnover rate (kcat) [1]. Therefore, procurement of pNP-GlcNAc is mandatory to observe relevant catalytic activity and to accurately characterize the binding and catalytic properties of these specialized proteins.

Synthesis of Customized Chromogenic Substrates

For carbohydrate chemists and biochemists developing new assay tools, pNP-GlcNAc is an essential synthetic precursor. Its structure allows for further chemical modification, as demonstrated by its use in the multi-step synthesis of a sulfated substrate for detecting specific sulfatases [1]. Procuring this compound provides a foundational building block for creating novel, purpose-built substrates to study complex enzymatic systems (e.g., sulfatases, glycosyltransferases) where commercial options do not exist.

Application
Selection Property
Validation Focus
Kinetic characterization of plant and microbial NAGases
High-affinity substrate with reported catalytic efficiency advantage over pNP-GalNAc
Km, Vmax, and kcat parameter validation across species and assay conditions
Routine NAGase activity assays for biomarker research
High purity, low free 4‑nitrophenol background
Assay sensitivity, linearity, and lot-to-lot consistency review
N-acetylglucosamine-binding protein studies (catalytic antibodies, lectins)
N-acetyl group recognition dependency; ~10‑fold kcat difference vs non-acetylated analog
Catalytic rate comparison and binding specificity confirmation
Synthesis of customized chromogenic substrates
Synthetic precursor with reported route to sulfated substrates
Multi-step synthetic reproducibility and product purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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